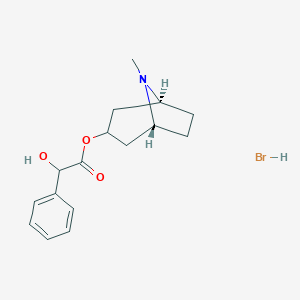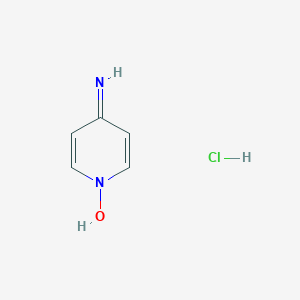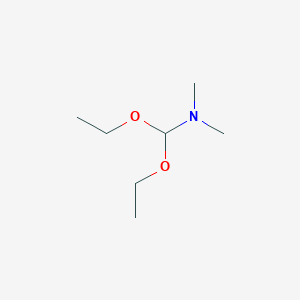
Homatropinhydrobromid
Übersicht
Beschreibung
Homatropin Hydrobromid ist eine anticholinerge Verbindung, die als Antagonist an muskarinischen Acetylcholinrezeptoren wirkt. Sie wird häufig in der Ophthalmologie eingesetzt, um Mydriasis (Pupillenerweiterung) und Zykloplegie (Lähmung des Ziliarmuskels) zu induzieren, sowie in Kombination mit Hydrocodon zur symptomatischen Linderung von Husten .
Wissenschaftliche Forschungsanwendungen
Homatropin Hydrobromid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Medizin: Anwendung in der Ophthalmologie für diagnostische Verfahren, die eine Pupillenerweiterung erfordern, und in Kombination mit Hydrocodon zur Hustenunterdrückung
Industrie: Anwendung in der pharmazeutischen Industrie zur Herstellung von Anticholinergika.
5. Wirkmechanismus
Homatropin Hydrobromid wirkt als kompetitiver Antagonist an muskarinischen Acetylcholinrezeptoren. Durch die Blockierung dieser Rezeptoren hemmt es das parasympathische Nervensystem, was zu Effekten wie Pupillenerweiterung, verringerter Sekretion und Entspannung der glatten Muskulatur führt. Die voluminöse aromatische Gruppe der Verbindung ersetzt die Acetylgruppe von Acetylcholin und verhindert so, dass der Neurotransmitter an seinen Rezeptor bindet .
Ähnliche Verbindungen:
Atropin: Ein weiteres Anticholinergikum mit ähnlichen Wirkungen, aber längerer Wirkdauer.
Scopolamin: Wird zur Behandlung von Reisekrankheit eingesetzt und hat einen ähnlichen Wirkmechanismus.
Homatropin Methylbromid: Ein Derivat mit ähnlichen anticholinergen Eigenschaften, aber unterschiedlicher Pharmakokinetik.
Einzigartigkeit: Homatropin Hydrobromid ist einzigartig aufgrund seiner kürzeren Wirkdauer im Vergleich zu Atropin, was es für diagnostische Verfahren in der Ophthalmologie besser geeignet macht. Darüber hinaus ist seine Kombination mit Hydrocodon zur Hustenunterdrückung eine besondere Anwendung .
Wirkmechanismus
Target of Action
Homatropine hydrobromide primarily targets muscarinic acetylcholine receptors . These receptors mediate various cellular responses, including the inhibition of adenylate cyclase, the breakdown of phosphoinositides, and the modulation of potassium channels through the action of G proteins .
Mode of Action
Homatropine hydrobromide acts as an antagonist at muscarinic acetylcholine receptors . It blocks the response of the iris sphincter muscle and the accommodative muscle of the ciliary body to cholinergic stimulation . This results in dilation (mydriasis) and paralysis of accommodation (cycloplegia) .
Biochemical Pathways
By blocking muscarinic receptors and cholinergic signaling pathways, homatropine hydrobromide affects the parasympathetic nervous system . This leads to typical anticholinergic effects, such as mydriasis and cycloplegia .
Pharmacokinetics
It’s known that the compound is used topically, and systemic absorption can be minimized by applying pressure over the lacrimal sac for 1 to 3 minutes after instillation .
Result of Action
The molecular and cellular effects of homatropine hydrobromide’s action include the dilation of the pupil (mydriasis) and paralysis of accommodation (cycloplegia) . Other effects that could apply to homatropine include inhibition of secretions, tachycardia, relaxation of smooth muscle, and central nervous effects including excitation .
Action Environment
The action, efficacy, and stability of homatropine hydrobromide can be influenced by various environmental factors. For instance, the compound’s effect can be influenced by the pigmentation of the iris, with heavily pigmented irides potentially requiring increased doses . .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Homatropin Hydrobromid beinhaltet die Veresterung von Tropin mit Mandelsäure, gefolgt von der Salifizierung mit Bromwasserstoffsäure. Ein Verfahren beinhaltet die Reaktion von Tropin mit O-Formyl-Mandelsäurechlorid, gefolgt von saurer Hydrolyse und anschließender Salifizierung mit Bromwasserstoffsäure .
Industrielle Produktionsmethoden: Die industrielle Produktion von Homatropin Hydrobromid beinhaltet in der Regel die Verwendung von nicht-toxischen Lösungsmitteln und milden Reaktionsbedingungen, um eine hohe Ausbeute und Wirtschaftlichkeit zu gewährleisten. Der Prozess vermeidet die Verwendung von Benzol und setzt Methylenchlorid und Triethylamin als Lösungsmittel bzw. Katalysatoren ein .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Homatropin Hydrobromid unterliegt hauptsächlich Veresterungs- und Hydrolysereaktionen. Aufgrund des Vorhandenseins der Ester-Funktionsgruppe kann es auch an Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen:
Veresterung: Tropin und Mandelsäurechlorid in Gegenwart einer Base wie Triethylamin.
Hydrolyse: Saure Bedingungen unter Verwendung von Bromwasserstoffsäure.
Hauptprodukte:
Veresterung: Bildung von Homatropin-Ester.
Hydrolyse: Bildung von Homatropin Hydrobromid
Vergleich Mit ähnlichen Verbindungen
Atropine: Another anticholinergic agent with similar effects but longer duration of action.
Scopolamine: Used for motion sickness and has a similar mechanism of action.
Homatropine Methylbromide: A derivative with similar anticholinergic properties but different pharmacokinetics.
Uniqueness: Homatropine hydrobromide is unique due to its shorter duration of action compared to atropine, making it more suitable for diagnostic procedures in ophthalmology. Additionally, its combination with hydrocodone for cough suppression is a distinctive application .
Eigenschaften
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3.BrH/c1-17-12-7-8-13(17)10-14(9-12)20-16(19)15(18)11-5-3-2-4-6-11;/h2-6,12-15,18H,7-10H2,1H3;1H/t12-,13+,14?,15?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSGTFTVBLXELC-MOTQWOLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045099 | |
| Record name | Homatropine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51-56-9 | |
| Record name | Homatropine hydrobromide [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, .alpha.-hydroxy-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Homatropine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Homatropine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.097 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HOMATROPINE HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BEW7469QZ0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(2-Ethoxyphenoxy)(phenyl)methyl]morpholin-3-one](/img/structure/B195892.png)







![7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione](/img/structure/B195916.png)





